molecular formula C11H14N4O B2760961 (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide CAS No. 380386-35-6

(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide

Cat. No.: B2760961
CAS No.: 380386-35-6
M. Wt: 218.26
InChI Key: VSICCGSPJVOABD-GXDHUFHOSA-N
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Description

(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide is a synthetic organic compound that features a pyridine ring and a cyclopentylidene group linked to a hydrazinecarboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide typically involves the following steps:

    Formation of the Cyclopentylidene Intermediate: This step involves the reaction of a cyclopentanone derivative with a suitable reagent to form the cyclopentylidene intermediate.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the cyclopentylidene intermediate.

    Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the intermediate with hydrazine and a carboxamide derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-(pyridin-2-yl)cyclopentylidene)hydrazinecarboxamide analogs: Compounds with similar structures but different substituents.

    Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.

    Hydrazinecarboxamide derivatives: Compounds with the hydrazinecarboxamide moiety and different substituents.

Uniqueness

This compound is unique due to its specific combination of the pyridine ring, cyclopentylidene group, and hydrazinecarboxamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[(E)-(2-pyridin-2-ylcyclopentylidene)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11(16)15-14-10-6-3-4-8(10)9-5-1-2-7-13-9/h1-2,5,7-8H,3-4,6H2,(H3,12,15,16)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICCGSPJVOABD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=NNC(=O)N)C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(/C(=N/NC(=O)N)/C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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